molecular formula C20H30Br2O3 B1244983 Bromosphaerone

Bromosphaerone

Cat. No. B1244983
M. Wt: 478.3 g/mol
InChI Key: JGVFMEFXYFJJSK-KTPFSLFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromosphaerone is a natural product found in Sphaerococcus coronopifolius with data available.

Scientific Research Applications

Antibacterial and Antimalarial Activities

Bromosphaerone, extracted from the red alga Sphaerococcus coronopifolius, has demonstrated notable antibacterial and antimalarial properties. Specifically, bromosphaerone showed significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. Additionally, sphaerococcenol A, another compound isolated from the same extract, was found to be effective against chloroquine-resistant Plasmodium falsciparum strains, pointing towards its antimalarial potential (Etahiri et al., 2001).

Antifouling Activity

Bromosphaerol, a compound closely related to bromosphaerone and isolated from the same red alga, has been highlighted for its significant antifouling activity. This compound effectively prevents the settlement of larvae of Amphibalanus (Balanus) amphitrite while exhibiting very low toxicity. The promising antifouling properties of bromosphaerol led to the synthesis and evaluation of its analogs, aiming to enhance its potential as a non-toxic antifouling agent (Prousis et al., 2021).

Potential in Cancer Therapy

Compounds isolated from Sphaerococcus coronopifolius, including bromosphaerone, have been evaluated for their cytotoxic properties against various cancer cell lines. In particular, bromosphaerone and its derivatives have shown potential in inhibiting proteasome activity, a therapeutic mechanism relevant in cancer treatment. The compounds induced mitochondrial dysfunction, increased Caspase-9 activity, and caused changes in nuclear morphology in malignant cell lines, demonstrating their potential as anticancer agents (Alves et al., 2022).

Furthermore, bromoterpenes from Sphaerococcus coronopifolius, including bromosphaerone, have been studied for their ability to target cancer stem cells (CSCs) in lung cancer. These compounds have shown promising results in selectively eliminating malignant cells, demonstrating their potential in targeting the chemoresistance associated with CSCs (Alves et al., 2020).

properties

Product Name

Bromosphaerone

Molecular Formula

C20H30Br2O3

Molecular Weight

478.3 g/mol

IUPAC Name

(1R,4aS,4bS,5S,6S,8S,8aS,10aS)-8-bromo-10a-(bromomethyl)-5,6-dihydroxy-5,8a-dimethyl-1-propan-2-yl-1,4a,4b,6,7,8,9,10-octahydrophenanthren-4-one

InChI

InChI=1S/C20H30Br2O3/c1-11(2)12-5-6-13(23)16-17-18(3,7-8-20(12,16)10-21)14(22)9-15(24)19(17,4)25/h5-6,11-12,14-17,24-25H,7-10H2,1-4H3/t12-,14-,15-,16-,17-,18+,19+,20-/m0/s1

InChI Key

JGVFMEFXYFJJSK-KTPFSLFISA-N

Isomeric SMILES

CC(C)[C@@H]1C=CC(=O)[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@]([C@H](C[C@@H]3Br)O)(C)O)C)CBr

Canonical SMILES

CC(C)C1C=CC(=O)C2C1(CCC3(C2C(C(CC3Br)O)(C)O)C)CBr

synonyms

bromosphaerone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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